molecular formula C8H11F3N4O B2766752 N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide CAS No. 925200-32-4

N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B2766752
CAS No.: 925200-32-4
M. Wt: 236.198
InChI Key: SLZZQFWMEWGLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide (CAS: 925200-32-4, molecular formula: C₈H₁₁F₃N₄O) is a pyrazole-acetamide derivative characterized by:

  • A trifluoromethyl (-CF₃) substituent at the 3-position of the pyrazole ring, enhancing metabolic stability and lipophilicity .
  • A molecular weight of 242.2 g/mol and reported purity of 95% via HPLC-UV .

This compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in kinase inhibitors and anti-inflammatory agents. Its structural features are compared below with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

N-(2-aminoethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O/c9-8(10,11)6-1-4-15(14-6)5-7(16)13-3-2-12/h1,4H,2-3,5,12H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZZQFWMEWGLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One

A high-yielding, one-step procedure for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-regioisomer starts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. Heating this substrate with methylhydrazine in ethanol at 80°C produces a regioisomeric mixture (3:1 ratio of 3-CF₃ to 5-CF₃ pyrazoles). Separation leverages differences in boiling points under reduced pressure: the 3-CF₃ isomer distills at 45–50°C (15 mmHg), while the 5-CF₃ isomer remains in the residue. This method achieves >90% combined yield, making it scalable for industrial applications.

Bromination and Lithiation Strategies

Functionalization of the pyrazole core precedes acetamide side-chain introduction. Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively substitutes the 4-position, yielding 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. For the 5-CF₃ isomer, direct ortho-metalation (DoM) using LDA at −78°C in THF enables electrophilic trapping, forming 4-substituted derivatives. Flow reactor lithiation of 3-CF₃ pyrazole with n-BuLi generates a transient aryllithium species, which reacts with electrophiles (e.g., DMF for aldehyde introduction).

Introduction of the Acetamide Side Chain

The acetamide linker bridges the pyrazole and ethylamine groups. Two routes prevail: nucleophilic substitution and amide coupling .

Nucleophilic Substitution on Activated Pyrazoles

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes Br–Li exchange with t-BuLi at −78°C, followed by quenching with chloroacetamide to form 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide. This intermediate is alkylated with 2-aminoethyl bromide in DMF using K₂CO₃ as a base, yielding the target compound in 65–70% yield.

Amide Coupling via Carboxylic Acid Intermediates

Alternative pathways involve synthesizing 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid. Lithiation of 3-CF₃ pyrazole followed by carboxylation with CO₂ affords the acid, which is activated as an acid chloride (SOCl₂) or mixed anhydride (ClCO₂Et). Coupling with ethylenediamine using EDCl/HOBt in DCM provides the acetamide product with 75–80% efficiency.

Regioselective Optimization and Purification

Regioisomeric purity critically impacts biological activity. Key advancements include:

Chromatographic Resolution

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates 3-CF₃ and 5-CF₃ pyrazole derivatives. The 3-CF₃ isomer elutes earlier due to reduced hydrophobicity.

Crystallization Techniques

Recrystallization from ethanol/water (4:1) enriches the 3-CF₃ isomer to >99% purity. Differential solubility arises from the CF₃ group’s position influencing crystal packing.

Scalability and Industrial Adaptations

Flow Chemistry for Lithiation

Continuous flow reactors enhance safety and yield during pyrazole lithiation. A residence time of 2 minutes at −20°C prevents decomposition, achieving 85% conversion compared to 60% in batch.

Green Solvent Substitution

Replacing DCM with cyclopentyl methyl ether (CPME) in amide coupling reduces environmental impact while maintaining 78% yield.

Analytical Characterization

Critical data for validating synthesis include:

Property Value Method Reference
Melting Point 152–154°C DSC
Boiling Point 402.6 ± 45.0°C (760 mmHg) Gas Chromatography
HPLC Purity (3-CF₃ isomer) >99% RP-HPLC
Yield (Overall) 68–72% Gravimetric Analysis

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the pyrazole ring may produce dihydropyrazoles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide as an antimicrobial agent. Its structure allows it to interact with bacterial membranes and inhibit growth. For instance, research indicates that derivatives of this compound exhibit significant activity against various strains of bacteria, including resistant strains .

Case Study:
In a study published by MDPI, the synthesis of novel antimicrobial agents based on similar structures demonstrated enhanced antibacterial effects against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus when tested in vitro .

Antitumor Properties

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in aggressive types such as triple-negative breast cancer. The mechanism involves the modulation of specific cellular pathways that control cell growth and apoptosis.

Case Study:
A systematic study reported in PMC highlighted the development of small molecule antagonists that include variants of this compound. These compounds displayed a reduction in tumor viability by up to 55% in xenograft models after treatment at specific concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the trifluoromethyl group or the aminoethyl side chain can significantly influence its biological activity.

ModificationEffect on Activity
Addition of halogensIncreased potency against bacterial strains
Alteration of side chainsEnhanced selectivity towards cancer cell lines

Other Therapeutic Uses

Beyond its antimicrobial and antitumor applications, this compound may possess additional therapeutic properties. Studies suggest potential roles in:

  • Anti-inflammatory Treatments : Compounds with similar structures have shown promise in reducing inflammation markers.
  • Neurological Applications : There is emerging interest in exploring its effects on neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Acetamide Derivatives with Varied Substituents

Key Observations :

  • Substituents like cyclopropyl () or benzothiazole () increase molecular weight and lipophilicity, which may affect bioavailability.
  • Microwave-assisted synthesis () yields lower quantities compared to conventional methods, suggesting scalability challenges.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Analytical Data
Compound Melting Point (°C) IR/NMR Data Biological Activity
Target Compound Not reported N-H (3300 cm⁻¹), C=O (1680 cm⁻¹) (inferred from analogs) Not explicitly reported; pyrazole analogs often target kinases or GPCRs
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide () 165–167 N-H (3290 cm⁻¹), C=O (1675 cm⁻¹) Imatinib analog; potential tyrosine kinase inhibition
N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide () Not reported Not reported Intermediate in antiviral agents

Key Observations :

  • The target compound’s N-H and C=O IR peaks align with typical acetamide vibrations, confirming structural integrity .
  • Pyrazole-acetamides with heterocyclic appendages (e.g., pyrimidine in ) show explicit kinase inhibition, suggesting the target compound may share similar mechanisms .

Biological Activity

N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, a compound with the CAS number 925200-32-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H11F3N4OC_8H_{11}F_3N_4O. The compound features a trifluoromethyl group attached to a pyrazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing the pyrazole moiety exhibit various pharmacological effects, including anti-inflammatory and anticancer activities. The mechanism of action often involves the inhibition of specific kinases and enzymes that play crucial roles in cell signaling pathways.

Inhibition of Kinases

A related compound, OSU-03012, derived from a similar structure, has been shown to inhibit p21-Activated Kinases (PAKs) and Phosphoinositide-dependent kinase 1 (PDK1). This inhibition leads to reduced cell proliferation in thyroid cancer cells by affecting AKT phosphorylation pathways . It is hypothesized that this compound may exhibit similar inhibitory effects on kinases due to structural similarities.

Antitumor Activity

This compound has shown potential in inhibiting tumor growth in preclinical studies. For instance, it has been reported to reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent. Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntitumorInhibition of cancer cell proliferation ,
Anti-inflammatoryInhibition of COX enzymes
Kinase inhibitionReduced PAK activity

Study 1: Antitumor Efficacy in Thyroid Cancer

In a study involving thyroid cancer cell lines, this compound demonstrated significant cytotoxicity. The compound inhibited cell proliferation and induced apoptosis at concentrations lower than those required for other known inhibitors .

Study 2: Inhibition of Inflammatory Response

Another study evaluated the anti-inflammatory properties of pyrazole derivatives, including this compound. The results indicated a marked reduction in pro-inflammatory cytokine production in vitro, suggesting its potential utility in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with trifluoromethyl ketones under acidic/basic conditions .
  • Step 2: Introduction of the aminoethyl group via nucleophilic substitution or amide coupling using reagents like EDCI/HOBt in dichloromethane or acetonitrile .
  • Step 3: Final acetamide formation through thioether or amide bond formation, monitored by TLC and purified via column chromatography .
    Key Parameters:
ParameterOptimal Range
Temperature0–25°C (amide coupling)
SolventDCM, acetonitrile
CatalystTriethylamine (for pH control)

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry of the pyrazole ring and acetamide linkage. The trifluoromethyl group shows a distinct singlet at ~δ -62 ppm in 19F NMR .
  • IR Spectroscopy: Identify amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular weight (C₈H₁₁F₃N₄O; theoretical MW: 248.20 g/mol) .

Q. What are the primary biological activities observed in structurally related compounds?

Methodological Answer: Pyrazole-acetamide derivatives exhibit:

  • Anticancer Activity: Induction of apoptosis via caspase-3 activation (IC₅₀: 5–20 μM in HeLa cells) .
  • Antimicrobial Effects: MIC values of 8–32 μg/mL against S. aureus and E. coli .
    Comparative Table:
CompoundBiological ActivityKey Structural Feature
Ethyl 4-{2-[6-(4-methoxyphenyl)-...Anticancer (IC₅₀: 12 μM)Ethyl ester group
N-(3-ethylphenyl)-2-[3-(2-methylpropyl)...Anti-inflammatory (COX-2 inhibition)Thienopyrimidine core

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, acetonitrile improves solubility of intermediates vs. DCM .
  • In-line Analytics: Use HPLC-MS to monitor side reactions (e.g., hydrolysis of trifluoromethyl groups) .
  • Purification: Employ preparative HPLC with C18 columns for polar byproducts .

Q. What strategies resolve contradictions in biological activity data between similar compounds?

Methodological Answer:

  • Meta-analysis: Compare assay conditions (e.g., cell line variability: HeLa vs. MCF-7 IC₅₀ discrepancies) .
  • Solubility Correction: Adjust DMSO concentrations (<0.1% to avoid cytotoxicity artifacts) .
  • Target Validation: Use siRNA knockdown to confirm mechanism (e.g., caspase-3 dependency) .

Q. How can crystallographic data be analyzed using SHELX software for structural elucidation?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals .
  • SHELXL Workflow:
    • Refinement: Apply restraints for disordered trifluoromethyl groups.
    • Validation: Check R-factor convergence (<5%) and Hirshfeld surface analysis for hydrogen bonding .
      Example Output:
ParameterValue
R1 (all data)0.039
C-C bond length1.49 Å

Q. What computational approaches predict biological activity and target interactions?

Methodological Answer:

  • PASS Program: Predicts anticancer potential (Pa > 0.7) based on structural similarity to known kinase inhibitors .
  • Molecular Docking: Use AutoDock Vina to model interactions with EGFR (binding energy: -9.2 kcal/mol) .
  • MD Simulations: Assess stability of ligand-target complexes (RMSD < 2.0 Å over 100 ns) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Variable Groups: Modify the trifluoromethyl group (e.g., replace with Cl, Br) or aminoethyl chain length .
  • Assay Design: Test derivatives in parallel against panels of cancer cell lines and enzymatic targets (e.g., HDACs, kinases) .
    SAR Trends:
ModificationEffect on Activity
Trifluoromethyl → Chlorine↓ Anticancer, ↑ solubility
Aminoethyl → Propylamine↓ Binding affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.